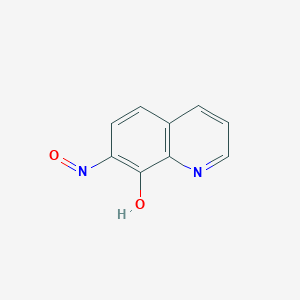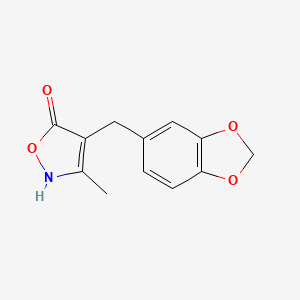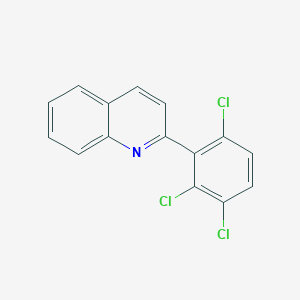
2-(2,3,6-Trichlorophenyl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,3,6-Trichlorophenyl)quinoline is a chemical compound with the molecular formula C15H8Cl3N. It belongs to the quinoline family, which is known for its diverse biological activities, including antimalarial, antibacterial, and anticancer properties . The compound features a quinoline core substituted with a 2,3,6-trichlorophenyl group, making it a unique and potentially valuable molecule in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3,6-Trichlorophenyl)quinoline can be achieved through several methods. One common approach involves the reaction of 2,3,6-trichlorobenzaldehyde with aniline in the presence of a catalyst such as zinc chloride. The reaction typically proceeds under reflux conditions in a suitable solvent like ethanol or acetic acid . Another method involves the cyclization of 2-(2,3,6-trichlorophenyl)aniline with a suitable reagent like phosphorus oxychloride (POCl3) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,3,6-Trichlorophenyl)quinoline undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in scientific research and industrial applications .
Applications De Recherche Scientifique
2-(2,3,6-Trichlorophenyl)quinoline has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2-(2,3,6-Trichlorophenyl)quinoline involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of enzymes like DNA gyrase and topoisomerase, which are essential for DNA replication and cell division . This inhibition leads to the disruption of bacterial and cancer cell growth, making it a potential candidate for developing new antimicrobial and anticancer agents .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Disubstituted thiazoles: These compounds exhibit diverse biological activities, including antibacterial, antifungal, and antitumor properties.
Thiazoles: Known for their antimicrobial, antiviral, and anti-inflammatory activities.
Quinolinyl-pyrazoles: These compounds have shown potential in pharmacological applications, including anticancer and antimicrobial activities.
Uniqueness
2-(2,3,6-Trichlorophenyl)quinoline is unique due to its specific substitution pattern on the quinoline core, which imparts distinct chemical and biological properties. The presence of three chlorine atoms on the phenyl ring enhances its reactivity and potential for further functionalization, making it a valuable compound for various scientific and industrial applications .
Propriétés
Formule moléculaire |
C15H8Cl3N |
|---|---|
Poids moléculaire |
308.6 g/mol |
Nom IUPAC |
2-(2,3,6-trichlorophenyl)quinoline |
InChI |
InChI=1S/C15H8Cl3N/c16-10-6-7-11(17)15(18)14(10)13-8-5-9-3-1-2-4-12(9)19-13/h1-8H |
Clé InChI |
ZVFMKNVVUZGTLY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=N2)C3=C(C=CC(=C3Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


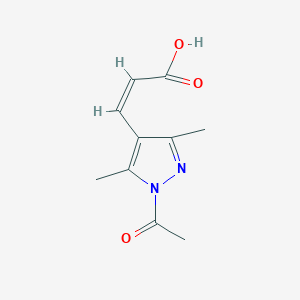
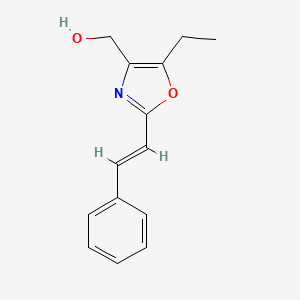

![Palladium, bis(3-amino-2H-1-benzopyran-2-one-N)[diethylpropanedioato(2-)-O,O']-, (SP-4-2)-](/img/structure/B12876410.png)
![3-(4-Fluorobenzyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12876415.png)
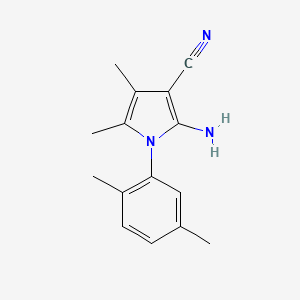
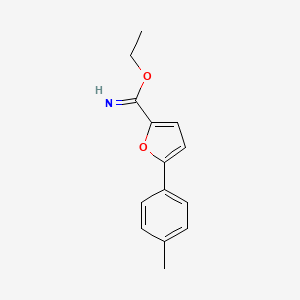
![1-Ethyl-3-(furan-2-yl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12876426.png)
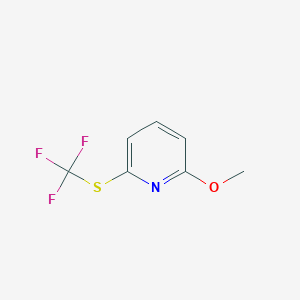

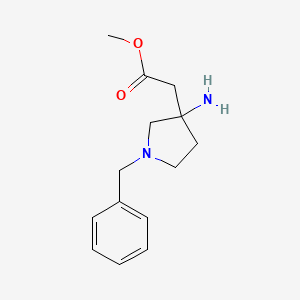
![5-Chloro-1-[beta-d-ribofuranosyl]imidazole-4-carboxamide](/img/structure/B12876446.png)
